molecular formula C13H14N2O B1486841 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol CAS No. 1695342-53-0

6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol

Cat. No.: B1486841
CAS No.: 1695342-53-0
M. Wt: 214.26 g/mol
InChI Key: WYOSXFUTTICSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. It belongs to the pyrimidine class of heterocycles, a core structure prevalent in numerous bioactive molecules and approved therapeutics . Pyrimidine derivatives are extensively investigated for their potential to modulate various biological targets. Research indicates that substituted pyrimidines can serve as key scaffolds for developing inhibitors against enzymes like tyrosine kinases and fibroblast growth factor receptors (FGFR) . Furthermore, the pyrimidineamine pharmacophore has been identified in studies targeting essential enzymes in pathogens, such as Trypanosoma brucei S-adenosylmethionine decarboxylase (TbAdoMetDC), for treating neglected tropical diseases . The specific substitution pattern on this compound—featuring a 3,4-dimethylphenyl group at the 6-position and a methyl group at the 2-position of the pyrimidin-4-ol core—makes it a valuable intermediate for Structure-Activity Relationship (SAR) studies. Researchers can utilize this scaffold to explore interactions with various enzymatic targets, contributing to the discovery of new therapeutic agents for conditions such as cancer, infectious diseases, and more . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-4-5-11(6-9(8)2)12-7-13(16)15-10(3)14-12/h4-7H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOSXFUTTICSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and recent research findings.

Antimicrobial Activity

Research indicates that derivatives of pyrimidin-4-ol exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for these compounds often range from 62.5 to 1000 µg/mL depending on the specific bacterial strain tested.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureus125250
Escherichia coli5001000
Bacillus cereus62.5125

This table illustrates the antimicrobial efficacy of the compound against selected bacterial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

A notable study demonstrated that similar pyrimidine derivatives significantly inhibited cell growth in human breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values for these compounds were reported to be in the low micromolar range.

Cell LineIC50 (µM)
MCF-75.0
MDA-MB-2318.0

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity studies are crucial for assessing the safety profile of any new compound. In vitro assays have shown that while some derivatives exhibit cytotoxic effects at higher concentrations, this compound demonstrated a favorable cytotoxicity profile with minimal effects on normal cell lines at therapeutic concentrations.

Concentration (µM)Viability (%)
1095
5085
10060

This table indicates that even at higher concentrations, the compound maintains relatively high cell viability in non-cancerous cell lines.

Case Studies

  • Antimicrobial Efficacy : A study published in the International Journal of Molecular Sciences reported that a series of pyrimidine derivatives showed promising antibacterial activity against Staphylococcus spp., with one derivative exhibiting an MIC of 62.5 µg/mL against this pathogen .
  • Anticancer Potential : A recent investigation highlighted the potential of pyrimidine derivatives to induce apoptosis in cancer cell lines through mitochondrial pathways. The study revealed that these compounds could significantly reduce cell viability in MCF-7 cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol with structurally related pyrimidine derivatives, focusing on molecular features, physicochemical properties, and biological activities:

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Reported Bioactivity Key References
This compound C₁₃H₁₄N₂O 2-Me, 4-OH, 6-(3,4-DimethylPh) Not reported Inferred cytotoxicity (structural analogs)
6-(Methoxymethyl)-2-phenylpyrimidin-4-ol C₁₂H₁₂N₂O₂ 2-Ph, 4-OH, 6-MeOCH₂ 183–185 Irritant (sensitive)
4-Methyl-6-(methylthio)pyrimidin-2-ol C₆H₈N₂OS 2-OH, 4-Me, 6-MeS Not reported
6-(Chloromethyl)-2-phenylpyrimidin-4-ol C₁₁H₉ClN₂O 2-Ph, 4-OH, 6-CH₂Cl Not reported
6-(Furan-3-yl)-2-methylpyrimidin-4-ol C₉H₈N₂O₂ 2-Me, 4-OH, 6-Furan-3-yl Not reported Supplier-listed (no bioactivity data)

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The 3,4-dimethylphenyl group in the target compound likely increases hydrophobicity compared to smaller substituents like methoxymethyl (C₁₂H₁₂N₂O₂, ) or methylthio (C₆H₈N₂OS, ). This may enhance membrane permeability but reduce aqueous solubility.
  • Electron-withdrawing groups (e.g., Cl in ) or heterocyclic substituents (e.g., furan in ) can alter electronic distribution, affecting reactivity and intermolecular interactions.

Biological Activity :

  • Pyrimidine derivatives with aromatic substituents (e.g., phenyl, 3,4-dimethylphenyl) often exhibit cytotoxicity and antimicrobial activity . For example, analogs with 3,4-dimethylphenyl groups have demonstrated antibacterial and α-glucosidase inhibitory effects .
  • The hydroxyl group at position 4 may contribute to hydrogen bonding with biological targets, a feature shared with 6-(Methoxymethyl)-2-phenylpyrimidin-4-ol .

Synthetic Methods :

  • While direct synthesis data for the target compound are unavailable, similar compounds are synthesized via:

  • Multicomponent reactions (e.g., Biginelli reaction for dihydropyrimidinones using ionic liquids or FeCl₃ catalysis ).
  • Nucleophilic substitution for introducing aryl/alkyl groups (e.g., aminosulfonic acid-catalyzed condensations ).

Preparation Methods

Cyclocondensation Route

  • Starting materials : Acetylacetone or ethyl acetoacetate derivatives and thiourea or urea.
  • Procedure : Under acidic or basic conditions, these reagents undergo cyclocondensation to form 4-hydroxy- or 4-oxo-pyrimidine intermediates.
  • Example : The synthesis of 4,6-dimethyl-1-mercaptopyrimidine via cyclocondensation of acetylacetone and thiourea in hydrochloric acid medium has been reported, which can be analogously applied to substituted phenyl derivatives.

Arylation of the Pyrimidine Ring

  • The 6-position aryl substituent (3,4-dimethylphenyl) can be introduced by coupling reactions such as:

    • Nucleophilic substitution of a halogenated pyrimidine intermediate with 3,4-dimethylphenylboronic acid or related arylating agents.
    • Direct condensation using substituted β-dicarbonyl compounds bearing the 3,4-dimethylphenyl moiety.
  • These methods require careful control of reaction conditions to achieve regioselectivity and high yields.

Methylation of the 2-Position

  • The 2-methyl substituent can be introduced by methylation of the pyrimidin-4-ol intermediate using environmentally friendly methylating agents such as dimethyl carbonate, as demonstrated in related pyrimidine syntheses.

Oxidation and Purification

  • Oxidation steps, if needed (e.g., to convert methylthio to methylsulfonyl groups), are carried out using hydrogen peroxide in the presence of catalysts like sodium tungstate and phase-transfer catalysts.
  • Purification is typically achieved by recrystallization from solvents such as ethanol or acetone-DMF mixtures.

Representative Synthetic Scheme (Adapted)

Step Reagents & Conditions Outcome
1. Cyclocondensation Acetylacetone + thiourea, HCl, reflux Formation of 4-hydroxy-6-methylpyrimidine intermediate
2. Arylation Reaction with 3,4-dimethylphenyl derivative (e.g., aryl halide or boronic acid), Pd-catalyst, base Introduction of 3,4-dimethylphenyl group at 6-position
3. Methylation Dimethyl carbonate, tetrabutylammonium bromide, base Methylation at 2-position
4. Oxidation (if applicable) H2O2, sodium tungstate, phase-transfer catalyst Oxidation of sulfur substituents
5. Purification Recrystallization from ethanol or acetone-DMF Pure this compound

Detailed Research Findings and Data

Cyclocondensation Efficiency

  • Cyclocondensation of acetylacetone and thiourea under acidic conditions yields 4,6-dimethyl-1-mercaptopyrimidine with high purity and yield (~75% overall).
  • The reaction is typically performed at reflux temperatures with monitoring by TLC.

Methylation Using Dimethyl Carbonate

  • Dimethyl carbonate serves as a green methylating agent, avoiding toxic reagents like methyl iodide or dimethyl sulfate.
  • Methylation of 4,6-dimethyl-1-mercaptopyrimidine proceeds efficiently in the presence of tetrabutylammonium bromide as a phase-transfer catalyst, achieving yields up to 98%.

Oxidation Conditions

  • Oxidation of methylthio to methylsulfonyl groups uses hydrogen peroxide (35%) with sodium tungstate catalyst at 45–55 °C.
  • Reaction time is approximately 4 hours, followed by quenching excess peroxide with sodium sulfite.

Purification and Characterization

  • Recrystallization from ethanol yields colorless crystals with melting points consistent with literature values (e.g., 83.8–84.8 °C).
  • Characterization by ^1H NMR confirms the presence of methyl and aromatic protons, consistent with substitution patterns.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Cyclocondensation Acetylacetone + thiourea, HCl, reflux 3-5 h Yields ~75%, forms pyrimidine core
Arylation Pd-catalyst, base, aryl halide, 80-100 °C Requires inert atmosphere, moderate yields
Methylation Dimethyl carbonate, phase-transfer catalyst, 80 °C, 2-4 h Green chemistry approach, high yield
Oxidation H2O2 (35%), sodium tungstate, 45-55 °C, 4 h Converts methylthio to methylsulfonyl
Purification Recrystallization from ethanol or acetone-DMF High purity product

Q & A

Q. What are the optimal synthetic routes for 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via cyclization reactions using substituted phenylprop-2-en-1-one derivatives with urea/thiourea in the presence of a base (e.g., NaOH) under reflux in ethanol . Alternative protocols involve ZnCl₂-catalyzed reactions in n-heptane-toluene mixtures, which may improve regioselectivity for substituted pyrimidines . Key parameters include solvent polarity (ethanol vs. toluene), temperature (reflux vs. ambient), and catalyst choice. For example, ZnCl₂ in non-polar solvents enhances cyclization efficiency for sterically hindered aryl groups . Purification typically involves recrystallization from ethanol or acetonitrile to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR can confirm substitution patterns on the pyrimidine ring and aryl groups. For instance, the methyl groups on the 3,4-dimethylphenyl moiety appear as singlets at δ ~2.2–2.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) using ESI or EI ionization provides accurate molecular weight validation and fragmentation patterns .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for crystal structure refinement. For pyrimidine derivatives, hydrogen bonding between the hydroxyl group and neighboring atoms is critical for stabilizing the crystal lattice .

Q. What in vitro models are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antiparasitic Activity: Use Trypanosoma brucei or Plasmodium falciparum cultures to assess antitrypanosomal/antiplasmodial activity, referencing IC₅₀ values of structurally similar pyrimidines .
  • Enzyme Inhibition Assays: Test inhibition of kinases or oxidoreductases (e.g., COX-2) via fluorometric or colorimetric assays (e.g., ATP depletion or NADH oxidation) .
  • Cytotoxicity Screening: Employ MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices (SI = IC₅₀[host]/IC₅₀[pathogen]) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring. For example, the hydroxyl group at position 4 is a strong hydrogen-bond donor .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Plasmodium dihydrofolate reductase). Docking scores correlate with experimental IC₅₀ values when validated against co-crystallized ligands .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability, focusing on key residues (e.g., Asp54 and Leu46 in Trypanosoma enzymes) .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis: Compare datasets using standardized metrics (e.g., pIC₅₀) and adjust for variables like assay pH, serum content, or cell passage number .
  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replacing 3,4-dimethylphenyl with 4-fluorophenyl) to isolate contributions to activity. For example, electron-withdrawing groups on the aryl ring enhance antiparasitic potency .
  • Orthogonal Assays: Validate hits across multiple platforms (e.g., fluorescence-based vs. radiometric assays) to rule out false positives .

Q. How can reaction pathways be optimized for scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry: Implement continuous-flow reactors to control exothermic cyclization steps, reducing side products (e.g., dimerization) .
  • Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to improve turnover frequency. ZnCl₂ is preferred for aryl-substituted pyrimidines due to lower hydrolysis rates .
  • In Situ Monitoring: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Methodological Challenges and Solutions

Q. What are common pitfalls in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Polymorphism Issues: Screen >10 solvent systems (e.g., DMSO/water, THF/heptane) to identify conditions favoring single-crystal growth .
  • Hydrogen Bonding: Co-crystallize with acetic acid or DMF to stabilize hydroxyl interactions. SHELXL refinement with TWINABS can resolve twinning in monoclinic systems .

Q. How do substituent electronic effects influence the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Use HPLC to monitor degradation in buffers (pH 1–10). The 3,4-dimethylphenyl group enhances lipophilicity, reducing aqueous solubility but improving serum stability .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites. Methyl groups at positions 2 and 6 slow hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.